

Best practices for storing and handling AZ505

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZ505

Cat. No.: B519963

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Technical Support Center: AZ505

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling **AZ505**, a potent and selective inhibitor of the histone methyltransferase SMYD2.^{[1][2]} Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is **AZ505** and what is its primary mechanism of action?

AZ505 is a potent and highly selective small molecule inhibitor of SMYD2 (SET and MYND domain-containing protein 2), a protein lysine methyltransferase.^{[1][2]} It functions by competing with the peptide substrate of SMYD2, thereby inhibiting its methyltransferase activity.^{[3][4]}

AZ505 has been shown to be over 600-fold more selective for SMYD2 than for other histone methyltransferases like SMYD3, DOT1L, and EZH2.^{[1][5]}

Q2: What are the recommended storage conditions for **AZ505**?

Proper storage is crucial to maintain the stability and activity of **AZ505**. Recommendations for both solid powder and solutions are summarized in the table below. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.^[1]

Q3: In which solvents can I dissolve **AZ505**?

AZ505 is soluble in several common laboratory solvents. The choice of solvent will depend on the requirements of your specific experiment. For in vitro cellular assays, DMSO is commonly used.

Q4: What are the known safety hazards associated with **AZ505**?

AZ505 should be handled with care. It is harmful if swallowed and can cause skin and serious eye irritation.^[6] It may also cause respiratory irritation.^[6] Always consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.^[6]^[7]

Quantitative Data Summary

Parameter	Condition	Recommendation	Source(s)
Storage (Solid/Powder)	-20°C	Stable for at least 4 years.	^[5]
	4°C	Stable for 6 months.	
Storage (In Solvent)	-80°C	Stable for up to 1 year.	^[8]
	-20°C	Stable for up to 1 month.	
Solubility	DMSO	≥ 125 mg/mL	^[9]
Ethanol	2 mg/mL	^[8]	
DMF	30 mg/mL	^[5]	
Ethanol:PBS (pH 7.2) (1:1)	0.5 mg/mL	^[5]	

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Inconsistent or no inhibitory effect observed in experiments.	Degraded AZ505: Improper storage (e.g., exposure to room temperature for extended periods, multiple freeze-thaw cycles).	Prepare fresh stock solutions from solid AZ505 stored at -20°C. Aliquot stock solutions to minimize freeze-thaw cycles.
Poor Solubility: AZ505 may have precipitated out of solution, especially in aqueous media.	Ensure the final concentration of the solvent (e.g., DMSO) in your experimental media is compatible with your cells and sufficient to keep AZ505 dissolved. Consider using a fresh DMSO stock, as moisture-absorbing DMSO can reduce solubility. [8]	
Incorrect Concentration: Errors in calculation or dilution.	Double-check all calculations for molarity and dilutions. Prepare a fresh dilution series from your stock solution.	
Precipitate forms in the stock solution or experimental media.	Supersaturation: The concentration of AZ505 exceeds its solubility limit in the given solvent or media.	Gently warm the solution and vortex to try and redissolve the precipitate. If the issue persists, prepare a new, lower-concentration stock solution. When diluting into aqueous media, add the AZ505 stock solution to the media while vortexing to ensure rapid and even distribution.
Solvent Evaporation: The solvent in the stock solution may have evaporated over time, increasing the concentration.	Ensure stock solution vials are tightly sealed. For long-term storage, consider using vials with PTFE-lined caps.	

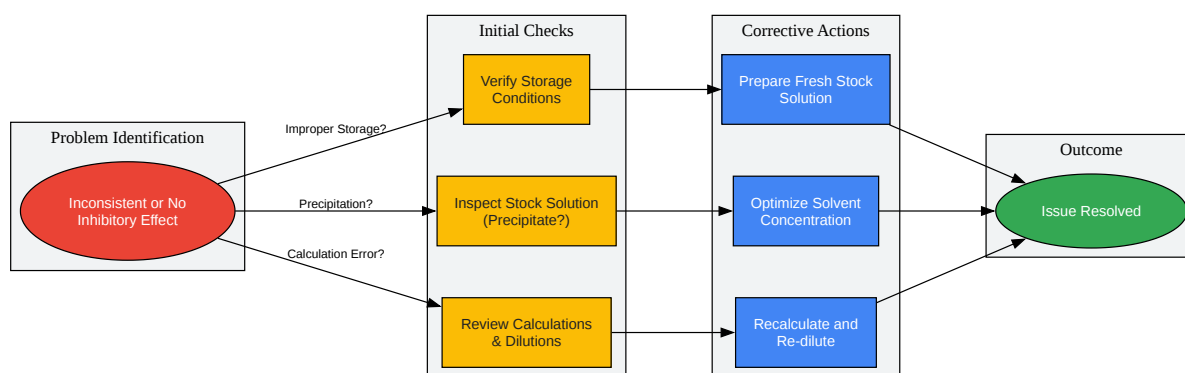
Unexpected cellular toxicity.	High Solvent Concentration: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.	Prepare a vehicle control with the same final concentration of the solvent to assess its effect on cell viability. Aim for a final DMSO concentration of <0.5% in most cell-based assays.
Off-target effects: Although highly selective, at very high concentrations, off-target effects cannot be entirely ruled out.	Perform a dose-response experiment to determine the optimal concentration of AZ505 that inhibits SMYD2 activity without causing significant cytotoxicity.	

Experimental Protocols

General Protocol for Preparing **AZ505** Stock Solution

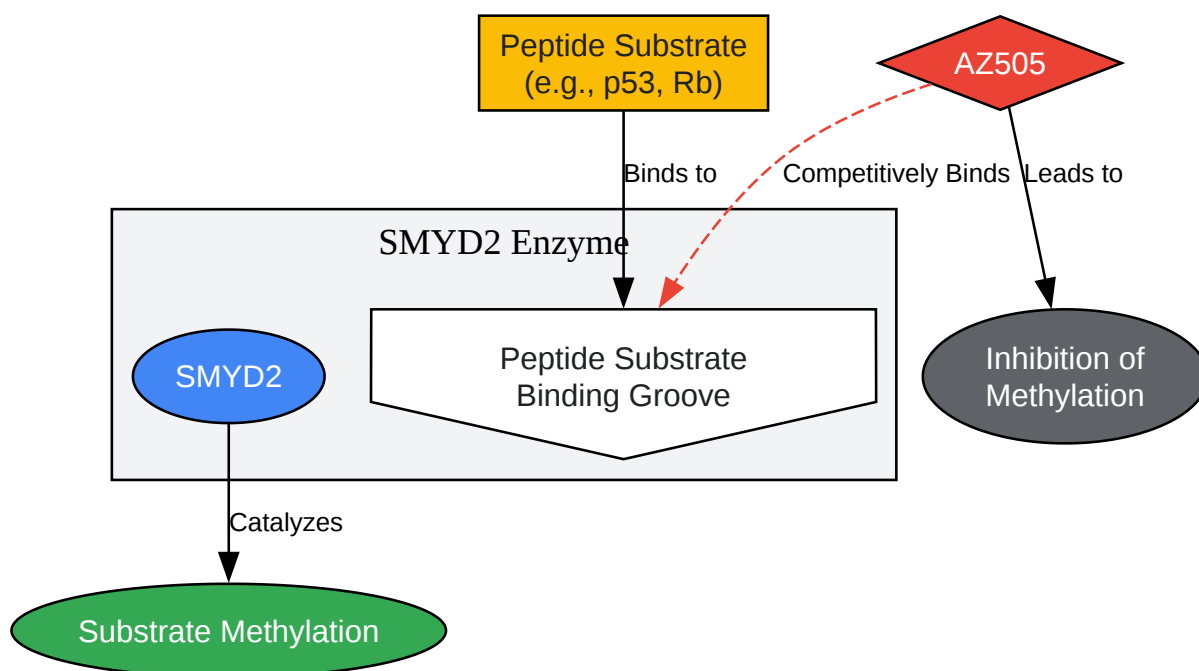
- **Weighing:** Carefully weigh the desired amount of solid **AZ505** powder in a fume hood using appropriate personal protective equipment.
- **Dissolving:** Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
- **Solubilization:** Vortex the solution until the **AZ505** is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[\[1\]](#)[\[8\]](#)

Visualizations



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Caption: A troubleshooting workflow for addressing inconsistent experimental results with **AZ505**.



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Caption: Competitive inhibition of SMYD2 by **AZ505**, preventing substrate methylation.

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- To cite this document: BenchChem. [Best practices for storing and handling AZ505]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b519963#best-practices-for-storing-and-handling-az505]

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